2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.: 3291-07-4
VCID: VC8101528
InChI: InChI=1S/C8H12N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H2,1H3,(H,9,10)
SMILES: CC1=NC2=C(N1)CCCC2
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol

2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

CAS No.: 3291-07-4

Cat. No.: VC8101528

Molecular Formula: C8H12N2

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole - 3291-07-4

Specification

CAS No. 3291-07-4
Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
IUPAC Name 2-methyl-4,5,6,7-tetrahydro-1H-benzimidazole
Standard InChI InChI=1S/C8H12N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H2,1H3,(H,9,10)
Standard InChI Key XMLUAPAWXDNVTM-UHFFFAOYSA-N
SMILES CC1=NC2=C(N1)CCCC2
Canonical SMILES CC1=NC2=C(N1)CCCC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole consists of a six-membered cyclohexene ring fused to a five-membered diazole ring containing two nitrogen atoms at positions 1 and 3. The tetrahydro designation indicates partial saturation of the benzene ring, reducing aromaticity compared to fully unsaturated benzimidazoles. A methyl group substituent at position 2 further modulates electronic and steric properties .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H12N2\text{C}_8\text{H}_{12}\text{N}_2
Molecular Weight136.197 g/mol
CAS Registry Number3291-07-4
EC Number864-737-7
DSSTox Substance IDDTXSID101346509
LogP (Predicted)1.2–1.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Spectral Signatures

Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for this compound:

  • 1H^1\text{H}-NMR: A singlet at δ 2.5 ppm corresponds to the methyl group, while multiplet signals between δ 1.6–2.2 ppm arise from the cyclohexene ring protons .

  • 13C^{13}\text{C}-NMR: The methyl carbon appears at δ 21.5 ppm, with sp³ carbons of the saturated ring between δ 22–35 ppm and the diazole carbons at δ 145–155 ppm .

Synthesis and Derivatives

Conventional Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions. One standard approach involves reacting 1,2-diaminocyclohexane with acetic acid derivatives under dehydrating conditions:

C6H10(NH2)2+CH3COOHΔ,cat.C8H12N2+2H2O\text{C}_6\text{H}_{10}(\text{NH}_2)_2 + \text{CH}_3\text{COOH} \xrightarrow{\Delta, \text{cat.}} \text{C}_8\text{H}_{12}\text{N}_2 + 2\text{H}_2\text{O}

This method yields the target compound with moderate efficiency (~40–60%), though optimization of catalysts (e.g., polyphosphoric acid) can improve yields .

Structural Modifications

Recent work has focused on derivatizing the core structure to enhance bioactivity:

  • Salt Formation: The dihydrochloride salt (CAS 1803590-76-2) improves aqueous solubility for pharmaceutical formulations .

  • Hybrid Molecules: Fusion with oxadiazole rings, as in 2-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-yl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole (CAS 2108441-34-3), introduces additional hydrogen-bonding motifs .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for dopamine D₂ receptor ligands and antiviral agents. Its ability to mimic purine bases makes it valuable in nucleoside analog synthesis .

Coordination Chemistry

The diazole nitrogens act as bidentate ligands, forming stable complexes with transition metals like palladium and ruthenium. These complexes exhibit catalytic activity in cross-coupling reactions .

CodeHazard Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Recent Advances and Future Directions

Drug Discovery

Ongoing studies explore its potential as a kinase inhibitor scaffold. Molecular docking simulations suggest strong binding affinity for cyclin-dependent kinases (CDKs) .

Materials Science

Researchers are investigating its use in organic semiconductors, where the conjugated π-system facilitates charge transport in thin-film transistors .

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